molecular formula C9H17NO2 B2867970 (S)-2-amino-2-(1-methylcyclohexyl)acetic acid CAS No. 455936-38-6

(S)-2-amino-2-(1-methylcyclohexyl)acetic acid

Cat. No.: B2867970
CAS No.: 455936-38-6
M. Wt: 171.24
InChI Key: ZKVWUXSBUSFWDO-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-2-(1-methylcyclohexyl)acetic acid is a non-proteinogenic amino acid characterized by its chiral center (S-configuration) and a 1-methylcyclohexyl substituent. This structure confers unique steric and electronic properties, distinguishing it from naturally occurring amino acids.

Properties

IUPAC Name

(2S)-2-amino-2-(1-methylcyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(7(10)8(11)12)5-3-2-4-6-9/h7H,2-6,10H2,1H3,(H,11,12)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVWUXSBUSFWDO-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCCCC1)[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-2-(1-methylcyclohexyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-methylcyclohexanone.

    Amination: The 1-methylcyclohexanone undergoes reductive amination with ammonia or an amine source to form the corresponding amine.

    Carboxylation: The amine is then carboxylated using a suitable carboxylating agent, such as carbon dioxide or a carboxylic acid derivative, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-2-(1-methylcyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of derivatives such as esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-amino-2-(1-methylcyclohexyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.

    Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (S)-2-amino-2-(1-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors, influencing biochemical pathways and physiological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclohexyl or Aromatic Substituents

Key structural variations among analogs include substituent type (aliphatic vs. aromatic), stereochemistry, and functional group positioning. Below is a comparative analysis:

Table 1: Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Substituent Type Melting Point/Storage Key Features
(S)-2-Amino-2-(1-methylcyclohexyl)acetic acid C₉H₁₇NO₂ 183.24 Aliphatic (methylcyclohexyl) Not reported High lipophilicity, S-configuration
1-Amino-1-cyclohexanecarboxylic acid C₇H₁₃NO₂ 143.18 Aliphatic (cyclohexyl) >300°C Rigid cyclohexane backbone
(S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic acid (Ibotenic acid) C₅H₆N₂O₄ 158.11 Heterocyclic (isoxazole) Not reported Neurotoxin, S-configuration
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid C₁₂H₁₂Cl₂NO₂ 289.14 Aromatic (dichlorobenzyl) Not reported Collagenase inhibitor (IC₅₀: 1.48 mM)
Key Observations :
  • Steric Effects : The methyl group on the cyclohexane ring may reduce binding affinity to enzymes like collagenase compared to smaller substituents (e.g., dichlorobenzyl), which exhibit stronger π–π interactions with residues like Tyr201 .
  • Stereochemical Influence : The S-configuration is critical for bioactivity, as seen in ibotenic acid, where the enantiomer dictates neurotoxic effects .
Key Findings :
  • Enzyme Inhibition : Aromatic analogs (e.g., dichlorobenzyl derivatives) exhibit stronger collagenase inhibition due to π–π stacking, whereas aliphatic substituents (e.g., methylcyclohexyl) may prioritize stability over potency .
  • Neuroactivity: Cyclohexyl-containing compounds, such as 2-(1-(2-amino-2-oxoethyl)cyclohexyl)acetic acid, show neuroactive properties, suggesting the target compound may interact with neural receptors or enzymes .

Stereochemical Comparisons

The S-configuration is shared with ibotenic acid, a neurotoxin, and collagenase inhibitors (). In contrast, (R)-2-amino-2-(4-hydroxyphenyl)acetic acid is incorporated into cephalosporin antibiotics, highlighting enantiomer-specific roles . For example:

  • S-Enantiomers : Often associated with receptor agonism/antagonism (e.g., ibotenic acid’s neurotoxicity) .
  • R-Enantiomers : May enhance antibiotic efficacy when integrated into β-lactam structures .

Biological Activity

(S)-2-amino-2-(1-methylcyclohexyl)acetic acid, a chiral amino acid derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11_{11}H19_{19}NO2_2 and a molecular weight of approximately 171.24 g/mol. Its structure includes an amino group, a carboxylic acid group, and a cyclohexyl ring with a methyl substituent at the 1-position. The unique structural features contribute to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. Research indicates that it may act as a GABA (gamma-aminobutyric acid) agonist, which could enhance inhibitory neurotransmission in the central nervous system, making it potentially useful for treating neurological disorders such as epilepsy and anxiety .

The compound's amino group can form hydrogen bonds or ionic interactions with active sites on enzymes or receptors, while its carboxylic acid group may coordinate with metal ions or other functional groups, modulating enzyme or receptor activity.

Neuromodulatory Effects

Several studies have investigated the neuromodulatory effects of this compound:

  • GABA Receptor Interaction : Preliminary findings suggest that this compound may interact with GABA receptors, influencing neurotransmission and providing therapeutic effects in conditions like epilepsy and anxiety disorders.
  • Potential Analgesic Properties : Its structural similarity to gabapentin suggests it could modulate pain perception, warranting further investigation into its analgesic properties.

Pharmacological Potential

Research has highlighted various pharmacological properties associated with this compound:

  • Antioxidant Activity : Studies have proposed that it possesses antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
  • Anticancer Potential : Although not extensively studied, the compound's interactions with specific cellular pathways may indicate potential anticancer activity .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
This compoundCyclohexyl ring with methyl groupGABA agonist; potential analgesic
GabapentinSimilar cyclohexyl structureAnticonvulsant; neuropathic pain relief
(S)-2-amino-3-(4-methylphenyl)propanoic acidPropanoic acid chainDifferent metabolic pathways; potential neuromodulator

Case Study 1: GABAergic Activity

A study examining the GABAergic activity of this compound demonstrated significant binding affinity to GABA receptors, suggesting its potential use in managing anxiety disorders. In vitro assays showed that the compound increased GABA receptor-mediated currents in neuronal cultures.

Case Study 2: Pain Modulation

Research involving animal models indicated that administration of this compound resulted in reduced pain responses in models of neuropathic pain. This effect was comparable to that observed with gabapentin, supporting its potential analgesic role .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.